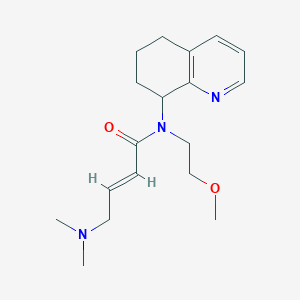

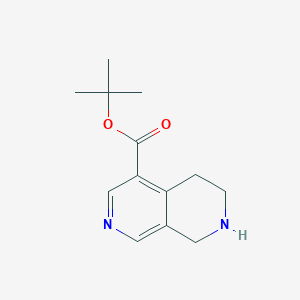

![molecular formula C5H14N4OS2 B3008967 [双(二甲氨基)-氧代-lambda6-硫代亚胺基]硫脲 CAS No. 2305949-24-8](/img/structure/B3008967.png)

[双(二甲氨基)-氧代-lambda6-硫代亚胺基]硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "[Bis(dimethylamino)-oxo-lambda^6-sulfanylidene]thiourea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and characteristics of similar sulfur-containing compounds. For instance, the synthesis and characterization of aryl-substituted thiourea compounds are detailed, which exhibit intramolecular hydrogen bonds and close contacts with sulfur atoms in adjacent molecules . Additionally, the synthesis of organoelement species with antimony-sulfur fragments is described, providing information on molecular conformations and intermolecular interactions .

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves specific reactions and conditions. For example, bis(dimethylstibanyl)sulfane was prepared by oxidation of tetramethyldistibane with sulfur, indicating a method that could potentially be adapted for the synthesis of thiourea derivatives . The synthesis of aryl-substituted thioureas is not detailed in the provided papers, but it is likely to involve the reaction of amines with thiocarbonyl compounds .

Molecular Structure Analysis

The molecular structure of related compounds shows significant conformational behavior and intramolecular interactions. Aryl-substituted thioureas exhibit intramolecular hydrogen bonds, which are crucial for the stability and reactivity of these compounds . The crystal structure analysis of bis(dimethylstibanyl)oxane and -sulfane reveals specific conformations and intermolecular interactions, which could be analogous to the molecular structure of thiourea derivatives .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions of "[Bis(dimethylamino)-oxo-lambda^6-sulfanylidene]thiourea" specifically. However, the reactivity of thioureas generally involves their hydrogen bonding capability and their role as ligands in coordination chemistry. The intramolecular hydrogen bonds observed in aryl-substituted thioureas suggest that similar compounds could participate in a variety of chemical reactions, including nucleophilic addition to the thiocarbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of related sulfur-containing compounds are influenced by their molecular structure. For instance, the red shift of the N-H stretch in the IR spectroscopy of aryl-substituted thioureas indicates the influence of the basicity of the NR2 substituents on their vibrational properties . The melting points and crystal structures of bis(dimethylstibanyl)oxane and -sulfane provide information on the solid-state properties of these compounds, which could be related to the physical properties of thiourea derivatives .

科学研究应用

1. 铜催化合成中的催化剂

双(二甲氨基)-氧代-lambda6-硫代亚胺基]硫脲已被用作铜(I)催化的咪唑并吡啶二聚反应中的催化剂,使用异硫氰酸酯作为硫源。在优化条件下,此过程会产生具有良好产率的硫桥联咪唑并吡啶,而硫脲是该催化体系中的关键中间体 (Tian 等人,2019)。

2. 双核钯配合物的形成

在双核钯配合物的形成中,该化合物在特定条件下反应产生各种具有不同性质和结构的配合物。这些配合物已通过不同的光谱方法和晶体学表征,表明在无机化学中的潜在应用 (Lozan 等人,2007)。

3. 在芳基取代硫脲合成中的作用

该化合物在芳基取代硫脲的合成中起着重要作用。正如通过 NMR 和 IR 光谱观察到的那样,这些化合物表现出独特的分子内氢键。取代基碱性的差异导致 N-H 伸展发生位移,表明具有细微差别化学应用的潜力 (Lee,2023)。

4. 电化学发光应用

它已被用于电化学发光 (ECL) 系统中。具体来说,在阳极 Ru(bpy)32+ ECL 系统中,它作为共反应物,与传统系统相比显示出更高的 ECL 强度,并能够选择性检测硫脲 (Saqib 等人,2020)。

5. 不对称催化

该化合物已用于不对称催化,特别是在涉及 1,3-二羰基化合物和硝基烯烃的迈克尔反应中。它在这些反应中的效率与其结构特征有关,该特征激活反应物以产生具有高对映和非对映选择性的产物 (Okino 等人,2005)。

6. 阴离子结合性质

该化合物的衍生物因其阴离子结合性质而受到研究,特别是对硫酸根离子。这些衍生物的结构和电子特征使其适用于选择性和高效的阴离子结合,这在各种化学传感和分离应用中至关重要 (Reyheller & Kubik,2007)。

7. 氧阴离子的络合

研究表明,源自双(二甲氨基)-氧代-lambda6-硫代亚胺基]硫脲的具有硫脲基团的宿主通过氢键对氧阴离子(如 H2PO4− 和 H2AsO4−)表现出强结合。这一发现对于选择性离子传感和分子识别应用非常重要 (Leung 等人,2008)。

作用机制

Target of Action

The primary targets of EN300-7437222 are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that many similar compounds interact with their targets through a variety of mechanisms, such as binding to specific receptors or enzymes, disrupting cellular processes, or altering the properties of cell membranes .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, including those involved in cell growth, metabolism, and immune response .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of EN300-7437222’s action are currently under investigation. Similar compounds have been found to have a variety of effects, including inhibiting cell growth, inducing cell death, and modulating immune response .

Action Environment

The action, efficacy, and stability of EN300-7437222 can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of other chemicals, and the specific characteristics of the biological system in which the compound is acting .

未来方向

Amino-functionalized thioureas, such as [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea, are widely used organocatalysts with virtually unknown environmental safety data . Environmental pollution with chiral organic compounds is an emerging problem requiring innovative sensing methods . Therefore, future research could focus on the environmental impact of these compounds and the development of methods for their detection and removal.

属性

IUPAC Name |

[bis(dimethylamino)-oxo-λ6-sulfanylidene]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4OS2/c1-8(2)12(10,9(3)4)7-5(6)11/h1-4H3,(H2,6,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQVYFWGIUOVFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=NC(=S)N)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

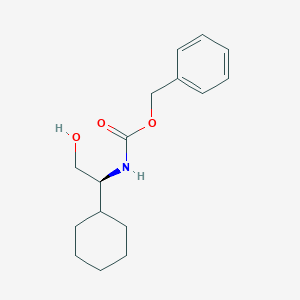

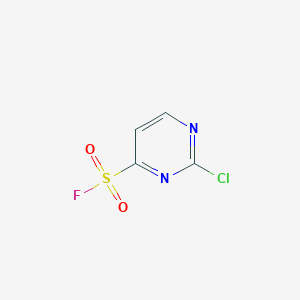

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

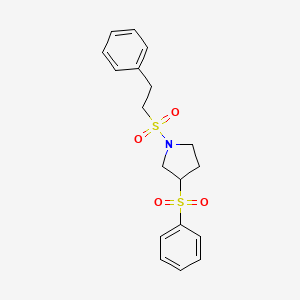

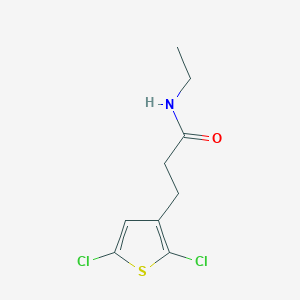

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)

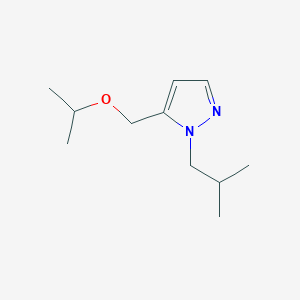

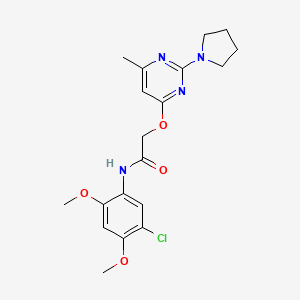

![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)